6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a fused bicyclic core of 1,2,4-triazole and 1,3,4-thiadiazole. The compound features two key substituents:
Triazolothiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structural combination of a rigid triazolothiadiazole core with polar and nonpolar substituents positions this compound as a candidate for pharmacological optimization.
Properties
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c1-2-11(9-17-5-1)14-18-19-16-21(14)20-15(24-16)10-3-4-12-13(8-10)23-7-6-22-12/h1-5,8-9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYAYUJHKZXXCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN4C(=NN=C4S3)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Catalytic Systems for Coupling Reactions
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Palladium Catalysts : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Ullmann couplings, with yields increasing from 45% to 55%.
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Ligand Effects : Bulky ligands like SPhos suppress homocoupling byproducts in Suzuki reactions.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
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ESI-MS : Molecular ion peak at m/z 378.34 [M+H]⁺ confirms the molecular formula C₁₈H₁₂N₄O₂S.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or heterocycles.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2, or mCPBA.
Reducing Agents: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Antimicrobial Activity: Research might explore its effectiveness against various pathogens.
Medicine
Drug Development:
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares the target compound with structurally analogous triazolothiadiazole derivatives:
Pharmacological Potential
- Vasodilation : Derivatives with 3-pyridinyl substituents (e.g., the target compound and benzofuran analog) have demonstrated vasodilatory effects in vitro, likely due to nitric oxide modulation .
- Anticancer Activity : Adamantyl derivatives (5a-e) exhibit antiproliferative effects against cancer cell lines, attributed to the adamantyl group’s ability to penetrate lipid membranes .
- Antimicrobial Activity : Nitrofuran-containing compounds (e.g., 18d) show enhanced activity against Gram-negative bacteria due to redox cycling of the nitro group .
Physicochemical Properties
- Melting Points : Range widely (131–259°C), influenced by substituent polarity and crystallinity. The target compound’s dihydrobenzodioxin may lower its melting point compared to fully aromatic analogs (e.g., benzofuran derivative) .
- Lipophilicity : Adamantyl and aryl groups increase logP values, whereas pyridinyl and dihydrobenzodioxin groups enhance water solubility .
Biological Activity
The compound 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features several distinct structural motifs:
- Benzodioxin ring : Contributes to the compound's lipophilicity and potential interaction with biological membranes.
- Triazolo-thiadiazole moiety : Known for various bioactive properties, including anticancer and antimicrobial activities.
- Pyridine group : Often involved in interactions with biological receptors.
The molecular formula of the compound is , and its molecular weight is approximately 389.43 g/mol.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The triazolo-thiadiazole structure may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The pyridine moiety can interact with various receptors, potentially modulating signaling pathways related to cell growth and apoptosis.
- DNA Interaction : The compound may interfere with DNA synthesis or repair mechanisms, contributing to its antiproliferative effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HepG-2 (liver cancer) | 4.37 ± 0.7 | |
| A-549 (lung cancer) | 8.03 ± 0.5 | |
| HCT116 (colon cancer) | 3.29 | |
| MCF-7 (breast cancer) | 10.0 |
These findings suggest that the compound may exhibit significant cytotoxicity against a variety of tumor cells.
Antimicrobial Activity
In addition to anticancer properties, compounds containing the thiadiazole ring have been reported to possess antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies
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Study on Thiadiazole Derivatives :
A study investigating various thiadiazole derivatives found that those with similar structural features to our compound exhibited significant growth inhibition in human cancer cell lines such as HCT116 and MCF-7. The most active derivative showed an IC50 value of 3.29 μM against HCT116 cells . -
Molecular Docking Studies :
Molecular docking studies have indicated that compounds with the triazolo-thiadiazole structure can effectively bind to key proteins involved in cancer progression. This binding affinity correlates with observed cytotoxic effects in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
